molecular formula C10H12O2S B3058550 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid CAS No. 900137-02-2

6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3058550
CAS No.: 900137-02-2
M. Wt: 196.27 g/mol
InChI Key: ZQTJFMHZZAFJPN-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (CAS 900137-02-2) is a bicyclic heterocyclic compound comprising a partially hydrogenated benzo[b]thiophene core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 2 . This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl group) and hydrogen-bonding capacity (via the carboxylic acid), making it a versatile scaffold in medicinal chemistry and materials science. The compound is commercially available with ≥95% purity and is typically used in research and development contexts .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTJFMHZZAFJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397640
Record name 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900137-02-2
Record name 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (CAS No. 40133-07-1) is a compound of growing interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₉H₁₀O₂S
  • Molecular Weight : 182.24 g/mol
  • Structure : The compound features a tetrahydrobenzo[b]thiophene core with a carboxylic acid functional group, contributing to its biological reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydrobenzo[b]thiophene scaffold. For instance:

  • Microtubule Targeting : Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant microtubule depolymerization activity. Compounds causing at least 50% depolymerization at 10 µM were evaluated for their antiproliferative potency in cancer cell lines such as MDA-MB-435. The most potent compound demonstrated an EC₅₀ of 19 nM and an IC₅₀ in the low nanomolar range, indicating strong anticancer activity .
  • NCI Cancer Cell Line Panel : One derivative was tested against 60 different cancer cell lines and showed a GI₅₀ around 10 nM in multiple types of cancer, outperforming lead compounds by significant margins across various cancers including leukemia and melanoma .

Analgesic Effects

Another area of interest is the analgesic activity of related compounds:

  • Analgesic Activity : In studies utilizing the "hot plate" method on mice, certain derivatives of tetrahydrobenzo[b]thiophene exhibited analgesic effects that surpassed those of standard analgesics like metamizole. This suggests potential applications in pain management .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Microtubule Interaction : The ability to disrupt microtubules is a common mechanism among many anticancer agents. The binding affinity to tubulin and subsequent inhibition of microtubule polymerization suggest a cytotoxic mechanism primarily dependent on microtubule dynamics .

Case Studies

  • Microtubule Depolymerization Assays :
    • A series of experiments demonstrated that certain tetrahydrobenzo[b]thiophene derivatives significantly inhibited tubulin binding with percentages ranging from 84% to 99%, indicating high efficacy as microtubule-targeting agents .
  • Analgesic Testing :
    • In comparative studies with established analgesics, new derivatives showed enhanced pain relief in animal models, suggesting a promising avenue for developing new pain management therapies .

Summary Table of Biological Activities

Activity TypeCompound TestedEC₅₀/IC₅₀ ValuesRemarks
Microtubule InhibitionVarious Derivatives~19 nMStrong anticancer activity
Analgesic ActivityDerivativesNot specifiedExceeded effects compared to metamizole

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydrobenzo[b]thiophenes possess antimicrobial properties. This could be leveraged in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Compounds related to benzo[b]thiophenes have shown promise in reducing inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some studies have indicated that tetrahydrobenzo[b]thiophenes may protect neuronal cells from oxidative stress and apoptosis, indicating potential uses in neurodegenerative disease therapies .

Pharmaceutical Applications

The unique structure of this compound allows it to serve as a scaffold for drug development:

  • Drug Design : Its ability to interact with various biological targets makes it a valuable starting point for designing new drugs, particularly in oncology and neurology .
  • Synthesis of Derivatives : Researchers are exploring the synthesis of various derivatives to enhance efficacy and reduce side effects. For example, modifications at the carboxylic acid position can lead to compounds with improved pharmacokinetic properties .

Materials Science Applications

Beyond its pharmaceutical potential, this compound can also be utilized in materials science:

  • Organic Electronics : The electronic properties of tetrahydrobenzo[b]thiophenes make them suitable for use in organic semiconductors and photovoltaic devices. Their ability to form stable films can be advantageous for developing flexible electronic devices .
  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength, opening avenues for advanced material applications .

Case Studies

  • Antimicrobial Research : A study on derivatives of tetrahydrobenzo[b]thiophenes showed significant antibacterial activity against Staphylococcus aureus. This research highlights the potential of these compounds as new antimicrobial agents .
  • Neuroprotection : Research published in a peer-reviewed journal demonstrated that certain tetrahydrobenzo[b]thiophene derivatives could reduce neuronal cell death induced by oxidative stress. This suggests their potential application in neuroprotective therapies .
  • Organic Photovoltaics : A recent study explored the use of tetrahydrobenzo[b]thiophenes in organic solar cells, demonstrating improved efficiency compared to traditional materials. This indicates their viability for sustainable energy solutions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions (e.g., 2- vs. 3-carboxylic acid derivatives) and functional groups (e.g., esters, amides, amino groups). These modifications significantly influence reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name CAS Number Substituents Functional Groups Molecular Formula* Key Properties/Applications
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid 900137-02-2 Methyl (C6), COOH (C2) Carboxylic acid C₁₀H₁₂O₂S High polarity; potential pharmacophore for drug design
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid 438213-69-5 Methyl (C6), COOH (C3) Carboxylic acid C₁₀H₁₂O₂S Altered regiochemistry may affect target binding
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate N/A Methyl (C6), NH₂ (C2), COOEt (C3) Ester, amino C₁₃H₁₇NO₂S Enhanced lipophilicity; precursor for bioactive derivatives
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid 5936-58-3 NH₂ (C2), COOH (C3) Carboxylic acid, amino C₉H₁₀N₂O₂S Dual functional groups enable diverse reactivity
2-(Benzo[b]thiophen-2-yl)acetic acid 75894-07-4 CH₂COOH (C2) Acetic acid sidechain C₁₀H₈O₂S Flexible sidechain may improve solubility

*Molecular formulas inferred from structural data.

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility compared to ester or amide analogues, which are more lipophilic .
  • Thermal Stability : Ethyl esters with bulky substituents (e.g., 3b in ) show higher melting points (189–191°C), indicating enhanced crystallinity .

Preparation Methods

Formation of Ethyl 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The synthesis begins with cyclohexanone derivatives reacting with ethyl cyanoacetate, morpholine, and sulfur in ethanol at 80°C for 1 hour. For 6-methyl substitution, 3-methylcyclohexanone serves as the starting ketone. The reaction proceeds via a Gewald-like mechanism, where sulfur facilitates cyclization to form the tetrahydrobenzo[b]thiophene core. Ethanol acts as both solvent and proton donor, while morpholine catalyzes the Knoevenagel condensation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 20:1), yielding ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a pale-yellow solid.

Key parameters :

  • Molar ratio : Cyclohexanone : ethyl cyanoacetate : sulfur = 1 : 1.2 : 1.2
  • Yield : 60–70% after purification
  • Characterization : ¹H NMR (DMSO-d₆) shows singlet δ 1.25 ppm (ester -OCH₂CH₃), multiplet δ 1.45–1.70 ppm (cyclohexyl CH₂), and broad δ 6.10 ppm (NH₂).

N-Acylation and Hydrolysis to Carboxylic Acid

N-Acylation with Benzoyl Chloride Derivatives

The ethyl ester intermediate undergoes N-acylation with substituted benzoyl chlorides in dichloromethane (DCM) at 0°C. Triethylamine (1.5 eq) neutralizes HCl, driving the reaction to completion. For example, 2-iodobenzoyl chloride reacts with the amine to form ethyl 2-(2-iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The product is washed with 10% HCl and NaHCO₃, then dried over Na₂SO₄.

Optimization notes :

  • Solvent : Anhydrous DCM prevents hydrolysis of acyl chloride.
  • Temperature : 0°C minimizes side reactions (e.g., ester hydrolysis).
  • Yield : 85–90% for arylacyl derivatives.

Alkaline Hydrolysis of Ester to Carboxylic Acid

The N-acylated ester is hydrolyzed in ethanol with 1 M NaOH at 80°C for 2 hours. The reaction mixture is acidified to pH 2–3 using HCl, precipitating the carboxylic acid. Ethyl acetate extraction followed by silica gel chromatography (hexane/ethyl acetate = 10:1) yields 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid as a white solid.

Critical data :

  • Reaction time : 2 hours for complete ester cleavage.
  • Yield : 75–80% after acidification.
  • Purity : >95% (HPLC).

Alternative Routes via Amide Intermediates

Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

A commercial intermediate (CAS: 95211-68-0) is prepared by treating the ethyl ester with ammonium hydroxide in ethanol. Heating at 60°C for 4 hours converts the ester to the primary amide, which is crystallized from hexane. This amide serves as a precursor for further functionalization.

Spectral confirmation :

  • ¹H NMR : δ 6.95 ppm (s, 1H, NH₂), δ 2.30 ppm (s, 3H, CH₃).
  • MS (ESI) : m/z 211.1 [M+H]⁺.

Oxidation of Thioether to Sulfone Followed by Carboxylation

In a specialized route, the thiophene ring is oxidized to a sulfone using 3-chloroperbenzoic acid (mCPBA) in DCM. Subsequent Friedel-Crafts carboxylation with CO gas in the presence of AlCl₃ introduces the carboxylic acid group at position 2. This method is less common due to lower yields (40–50%) but offers regioselectivity.

Large-Scale Production and Purification

Industrial-Scale Synthesis

Kilogram-scale batches use continuous flow reactors for the cyclocondensation step, reducing reaction time to 30 minutes. Ethyl cyanoacetate and 3-methylcyclohexanone are pumped at 5 L/min through a heated (100°C) tubular reactor packed with sulfonic acid resin. The crude product is filtered and recrystallized from methanol/water (1:3), achieving 90% purity before chromatography.

Recrystallization and Stability

The final carboxylic acid is recrystallized from ethanol/water (1:4) at 4°C, yielding needle-like crystals. Stability studies indicate a 6-month shelf life at -80°C in DMSO, with degradation <5%.

Storage recommendations :

  • Stock solution : 10 mM in DMSO, aliquot to avoid freeze-thaw cycles.
  • Solid form : Store at RT under nitrogen; hygroscopicity <0.1% (Karl Fischer).

Analytical Validation and Quality Control

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm confirms purity. Mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient 10–90% B over 20 minutes. Retention time: 12.3 minutes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.10 (s, 1H, COOH), δ 2.80–2.90 (m, 2H, CH₂), δ 2.40 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, trace).

Q & A

Advanced Research Question

  • In Vitro Models : Use SH-SY5Y neurons to assess tau phosphorylation inhibition (Western blot for p-tau Ser396) .
  • In Vivo Models : Administer 10 mg/kg/day (IP) in APP/PS1 mice and quantify amyloid-β plaques via immunohistochemistry .
  • Mechanistic Studies : Perform RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cells .

What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Catalyst Recycling : Optimize Pd/C or Ni catalysts for hydrogenation steps to reduce costs (>5 reuses with <5% yield drop) .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation and prevent over-reduction .
  • Purification : Replace HPLC with flash chromatography (silica gel, ethyl acetate/hexane gradients) for >50 g batches .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

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